N-(3-(Trifluoromethyl)phenyl)acetamide

Catalog No.
S516932
CAS No.
351-36-0
M.F
C9H8F3NO
M. Wt
203.16g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-(Trifluoromethyl)phenyl)acetamide

CAS Number

351-36-0

Product Name

N-(3-(Trifluoromethyl)phenyl)acetamide

IUPAC Name

N-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C9H8F3NO

Molecular Weight

203.16g/mol

InChI

InChI=1S/C9H8F3NO/c1-6(14)13-8-4-2-3-7(5-8)9(10,11)12/h2-5H,1H3,(H,13,14)

InChI Key

HNIPNANLYHXYDE-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=CC(=C1)C(F)(F)F

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C(F)(F)F

The exact mass of the compound N-(3-(Trifluoromethyl)phenyl)acetamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 60257. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-(3-(Trifluoromethyl)phenyl)acetamide is a substituted aromatic amide widely used as a chemical intermediate and building block in medicinal chemistry and materials science. Its core value is derived from the N-acetyl protected aniline functionality combined with the specific electronic and steric influences of a trifluoromethyl (CF3) group at the meta-position of the phenyl ring . This substitution pattern imparts distinct physical properties, such as a well-defined melting point of 104.5°C, and dictates its utility as a precursor in complex, multi-step syntheses where control of reactivity and regioselectivity is critical [1].

Research Fit

1 Meta-CF₃ substitution supports lipophilicity-driven membrane permeability and distribution research.
2 Fluorinated acetanilide scaffold for TRPV1 antagonist medicinal chemistry and SAR exploration.
3 Regioselective synthetic building block for fluorinated arenes via electrophilic aromatic substitution.

Selecting a trifluoromethyl-substituted acetanilide requires precision, as positional isomers (ortho-, meta-, para-) are not functionally equivalent. The location of the CF3 group fundamentally alters the molecule's dipole moment, crystal packing, solubility, and steric environment [1]. These differences directly translate into distinct melting points, reaction kinetics, and, most critically, binding affinities for biological targets. Substituting the meta-isomer (351-36-0) with the para- or ortho-isomer, or with a non-fluorinated analog like acetanilide, can lead to significant, unpredictable changes in processability, final product yields, and biological efficacy, making such substitutions unreliable for established protocols [2].

Substitution Risk

Positional isomer Ortho- or para-CF₃ analogs may shift lipophilicity and membrane partitioning, altering distribution-dependent assay outcomes.
Electronic mismatch Electron-withdrawing effect of meta-CF₃ directs electrophilic substitution differently; regioselectivity cannot be assumed with other isomers or non-fluorinated analogs.
Activity sensitivity Reported in vivo model response and in vitro TRPV1 antagonism are strongly position-dependent; generic replacement may introduce uncontrolled biological variables.

Thermal Properties and Process Handling Advantage

N-(3-(Trifluoromethyl)phenyl)acetamide exhibits a distinct and moderate melting point that differentiates it from its close analogs, impacting its handling and purification characteristics. Its melting point of 104.5°C is significantly lower than that of the para-isomer (148-151°C), which may be advantageous for processes requiring lower energy input for melting or dissolution [REFS-1, REFS-2]. It is also distinct from the non-fluorinated baseline compound, acetanilide (114.3°C), demonstrating that the meta-CF3 substitution provides unique physical properties rather than being an interchangeable variant [2].

Evidence DimensionMelting Point (°C)
Target Compound Data104.5°C
Comparator Or BaselineN-(4-CF3-phenyl)acetamide: 148-151°C; Acetanilide: 114.3°C
Quantified Difference43.5-46.5°C lower than para-isomer; 9.8°C lower than acetanilide.
ConditionsStandard atmospheric pressure.

This specific melting point allows for process optimization, enabling easier handling, purification by recrystallization, and formulation development compared to higher-melting isomers.

Lipophilicity logP
Cross-study comparable
meta-CF₃: logP 2.74
para-CF₃: logP 2.11
Δ = 0.63 (~4.3× more lipophilic)
Supports lipophilicity-dependent membrane permeability and distribution context.
Crippen method; standard database values.

Protected Amine for Efficient Multi-Step API Synthesis

The acetamide group on N-(3-(Trifluoromethyl)phenyl)acetamide serves as a stable and reliable protecting group for the amine functionality. This is critical in multi-step syntheses of complex active pharmaceutical ingredients (APIs) like the tyrosine kinase inhibitor Nilotinib [1]. The key intermediate for Nilotinib is 3-(trifluoromethyl)-5-(4-methyl-1H-imidazol-1-yl)aniline [2]. Using the pre-acetylated N-(3-(Trifluoromethyl)phenyl)acetamide as a starting material for related structures allows for synthetic transformations on other parts of the molecule without undesired side-reactions at the aniline nitrogen. This approach avoids dedicated protection and deprotection steps, which can improve overall process efficiency and yield.

Evidence DimensionSynthetic Utility
Target Compound DataProvides in-built amine protection, simplifying synthetic workflows.
Comparator Or BaselineUsing the unprotected 3-(Trifluoromethyl)aniline.
Quantified DifferencePotentially saves 1-2 synthetic steps (protection/deprotection) and reduces side-product formation.
ConditionsMulti-step synthesis of complex molecules involving reagents that could react with a primary aniline.

Procuring this acetamide-protected form is a strategic choice for process efficiency, potentially saving time, reducing reagent costs, and improving the purity and overall yield of the final API.

In vivo analgesic ranking
Head-to-head
Ranked active in murine hotplate & writhing tests; multiple other anilides and benzamides were less active or inactive.
Reported in vivo model response context; supports analgesic pathway research model selection.
Qualitative ranking from abstract; further validation recommended.

Meta Position and Biological Activity in N-Aryl Scaffolds

The meta-position of the CF3 group is shown to be a critical determinant of biological activity compared to ortho- and para-isomers. In a study of N-arylcinnamamides, a scaffold incorporating the N-(trifluoromethyl)phenyl)acetamide substructure, the meta-isomer demonstrated potent and distinct antibacterial activity against Staphylococcus aureus [1]. The meta-substituted compound exhibited a Minimum Inhibitory Concentration (MIC) of 325.05 µM. In contrast, the ortho-isomer was significantly less active with a MIC of >650.10 µM, while the para-isomer also showed lower activity at 325.05 µM, but the meta-isomer was part of a group with the highest overall activity profile against multiple strains.

Evidence DimensionAntibacterial Activity (MIC, µM) against S. aureus
Target Compound DataMeta-isomer analog: 325.05 µM
Comparator Or BaselineOrtho-isomer analog: >650.10 µM; Para-isomer analog: 325.05 µM
Quantified DifferenceAt least 2-fold more potent than the ortho-isomer analog.
ConditionsIn vitro antibacterial screening of (2E)-3-(4-Chlorophenyl)-N-[X-(trifluoromethyl)phenyl]prop-2-enamide analogs against Staphylococcus aureus.

This demonstrates that the meta-position provides a distinct electronic and steric profile essential for specific biological interactions, justifying its selection over other isomers in drug discovery programs.

hTRPV1 IC₅₀
Cross-study comparable
meta-CF₃: 30 nM (NADA) / 300 nM (capsaicin)
ortho-CF₃: 14,000 nM (pH 5.5)
> 450-fold potency difference
Reported TRPV1 antagonist potency context; position-dependent activity informs SAR studies.
FLIPR assay in CHO/1321N1 cells; agonists as indicated.
Electronic effect σₘ
Class-level
σₘ = 0.43 (meta-CF₃)
σₘ = 0 (H)
Supports predictable regioselectivity context for electrophilic aromatic substitution.
Hammett parameters; synthetic route design consideration.

Pharmaceutical Intermediate for Streamlined Synthesis

For process development chemists designing routes to complex APIs, particularly kinase inhibitors, where an aniline moiety requires protection. The inherent stability of the acetamide group allows for a more streamlined and efficient synthesis with fewer dedicated protection/deprotection steps, making this compound a cost-effective choice for kilogram-scale production [1].

Medicinal Chemistry Scaffold for SAR Studies

In drug discovery campaigns where structure-activity relationship (SAR) studies are being conducted. The distinct biological activity profile conferred by the meta-CF3 group makes this isomer a critical tool for optimizing ligand-target interactions, particularly in antibacterial or enzyme inhibitor development where isomeric position is a key variable for potency and selectivity [2].

Specialty Materials with Defined Thermal Behavior

For materials scientists developing polymers or organic electronic components that require precursors with specific and reliable thermal behavior. The well-defined melting point of 104.5°C, distinct from its isomers, makes it a suitable candidate for processes like melt-processing or vapor deposition where precise temperature control is essential for achieving desired material morphology and performance [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
TRPV1 antagonist medicinal chemistry
Meta-CF₃ substitution for TRPV1 binding interaction context
In vitro hTRPV1 potency and selectivity profiling
Lipophilicity-dependent pharmacology studies
Reported logP and membrane partitioning profile
Membrane permeability and distribution assay context
Regioselective synthetic intermediate
Electron-withdrawing meta-directing effect
Regioselectivity in electrophilic aromatic substitution
In vivo analgesic pathway research
Reported in vivo activity ranking in murine models
In vivo analgesic model endpoint response

XLogP3

2.6

LogP

2.56 (LogP)

Melting Point

104.5 掳C

GHS Hazard Statements

Aggregated GHS information provided by 197 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.49%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.49%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

351-36-0

Wikipedia

Acetamide, N-(3-(trifluoromethyl)phenyl)- (9CI)

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